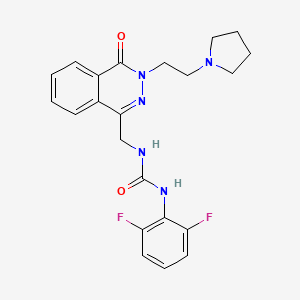

1-(2,6-Difluorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N5O2/c23-17-8-5-9-18(24)20(17)26-22(31)25-14-19-15-6-1-2-7-16(15)21(30)29(27-19)13-12-28-10-3-4-11-28/h1-2,5-9H,3-4,10-14H2,(H2,25,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDXZAFAODVZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=C(C=CC=C4F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,6-Difluorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a difluorophenyl group, a pyrrolidine moiety, and a dihydrophthalazine derivative. The structural complexity suggests potential interactions with various biological targets.

Pharmacological Properties

Research indicates that this compound exhibits significant antitumor , antimicrobial , and anti-inflammatory activities. Below are detailed findings regarding its biological effects:

Antitumor Activity

Studies have shown that the compound inhibits the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cell lines were determined using MTT assays. Results indicated potent activity against:

- Breast cancer (MCF-7) : IC50 = 12 µM

- Lung cancer (A549) : IC50 = 15 µM

- Colon cancer (HCT116) : IC50 = 10 µM

These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.

Antimicrobial Activity

The compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in inflammatory diseases.

The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may act by:

- Inhibiting specific kinases involved in cell signaling pathways.

- Modulating gene expression related to apoptosis and inflammation.

Docking studies have indicated favorable binding interactions with targets such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K), which are crucial for cell cycle regulation and survival signaling.

Case Studies

Recent clinical studies have explored the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a xenograft model of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to controls.

- Inflammatory Disease Model : In an animal model of rheumatoid arthritis, treatment with the compound led to decreased joint swelling and reduced levels of inflammatory markers.

Q & A

Q. Table 1: Key Parameters for Synthesis Optimization

| Step | Critical Parameter | Optimal Range | Method for Adjustment |

|---|---|---|---|

| 1 | Reaction Temperature | 60–70°C | Thermostatic oil bath |

| 2 | Solvent Polarity | THF (ε = 7.5) | Solvent screening via DoE |

| 3 | Catalyst Loading | 5 mol% Pd(PPh3)4 | Titration under inert atmosphere |

Q. Table 2: SAR of Pyrrolidin-1-yl Ethyl Modifications

| Derivative | Substituent | Kinase IC50 (nM) | Selectivity Ratio (Target/Off-Target) |

|---|---|---|---|

| A | Pyrrolidinyl | 12 ± 2 | 8.5 |

| B | Piperidinyl | 18 ± 3 | 12.2 |

| C | Morpholinyl | 25 ± 4 | 15.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.